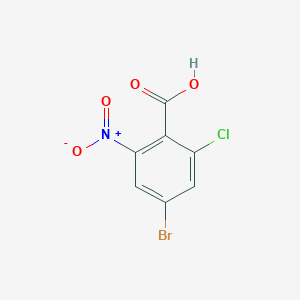

4-Bromo-2-chloro-6-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-2-chloro-6-nitrobenzoic acid” is a chemical compound with the CAS Number: 2092792-27-1 . It has a molecular weight of 280.46 .

Synthesis Analysis

The synthesis of nitro compounds like “4-Bromo-2-chloro-6-nitrobenzoic acid” can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Molecular Structure Analysis

The InChI code for “4-Bromo-2-chloro-6-nitrobenzoic acid” is 1S/C7H3BrClNO4/c8-3-1-4 (9)6 (7 (11)12)5 (2-3)10 (13)14/h1-2H, (H,11,12) .

Chemical Reactions Analysis

Nitro compounds can undergo various reactions. For instance, they can participate in Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .

Applications De Recherche Scientifique

Multireactive Building Blocks for Heterocyclic Synthesis

Compounds similar to 4-Bromo-2-chloro-6-nitrobenzoic acid, such as halogenated nitrobenzoic acids, are highlighted as multireactive building blocks in heterocyclic oriented synthesis (HOS). They can lead to the formation of diverse nitrogenous heterocycles with significant pharmaceutical relevance. For instance, derivatives have been utilized in the synthesis of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides via polymer-supported o-phenylenediamines. These processes underscore the utility of halogenated nitrobenzoic acids in generating compounds that may have applications ranging from medicinal chemistry to material science (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).

Crystallographic and Structural Studies

Derivatives of nitrobenzoic acids, including those with bromo and chloro substituents, are subjects of crystallographic and molecular structure analyses. These studies provide valuable insights into the electronic structures, molecular electrostatic potentials, and intermolecular interactions of such compounds. Crystal engineering research explores the formation of supramolecular frameworks through hydrogen and halogen bonding, critical for designing materials with specific properties (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019).

Stability and Reactivity Studies

Stability-indicating assays, such as HPLC-UV, have been developed for nitroaromatic compounds, highlighting their reactivity and stability under various conditions. These studies are fundamental in understanding the behavior of these compounds in different environments, aiding in their application in synthesis and drug development. For example, studies on the degradation of nitrobenzoic acid derivatives under hydrolytic conditions provide insights into their stability, a critical factor in designing more stable and effective compounds (Maria Betânia de Freitas, E. Lages, Isadora Marques Brum Gonçalves, R. B. de Oliveira, C. D. Vianna-Soares, 2014).

Anticoccidial Drug Intermediates

The synthesis of anticoccidial drugs, such as halofuginone, involves intermediates that are structurally related to 4-Bromo-2-chloro-6-nitrobenzoic acid. These synthetic routes demonstrate the role of halogenated nitrobenzoic acids in producing veterinary pharmaceuticals, showcasing the versatility of these compounds in medicinal chemistry (Hua Lan-ying, 2009).

Safety and Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

4-bromo-2-chloro-6-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVKGDUOOHBRMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-6-nitrobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2599060.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2599070.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2599073.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/no-structure.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide](/img/structure/B2599080.png)

![(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2599081.png)